molecular formula C10H11NO2 B8706981 5-(4-Methylphenyl)-1,3-oxazolidin-2-one

5-(4-Methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B8706981
M. Wt: 177.20 g/mol
InChI Key: SLONLHBEPYBEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methylphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO2/c1-7-2-4-8(5-3-7)9-6-11-10(12)13-9/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

SLONLHBEPYBEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylethylamine (181 mg, 244 μL, 1.40 mmol) and triphosgene (138 mg, 0.466 mmol) were added successively to a stirred solution of 2-amino-1-(4-methylphenyl)ethanol (35.2 mg, 0.233 mmol) in dry CH2Cl2 (22 mL) at 0° C. under N2. The reaction was stirred at 0° C. for 1 h then concentrated in vacuo to a volume of about 5 mL. The mixture was diluted with water (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 0-80% EtOAc in hexanes gradient) to afford 5-(4-methylphenyl)-1,3-oxazolidin-2-one. Rf=0.41 (50% EtOAc/hexanes). LCMS calc.=178.08; found=178.1 (M+1)+. 1H NMR (CDCl3, 500 MHz) δ 7.25 (d, J=7.4 Hz, 2H), 7.19 (d, J=7.4 Hz, 2H), 6.69 (br s, 1H), 5.55 (t, J=7.8 Hz, 1H), 3.93 (t, J=8.6 Hz, 1H), 3.52 (t, J=8.1 Hz, 1H), 2.35 (s, 3H).
Quantity
244 μL
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step One
Quantity
35.2 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

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